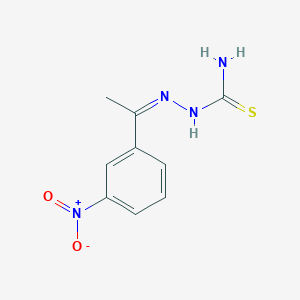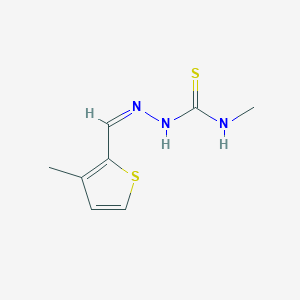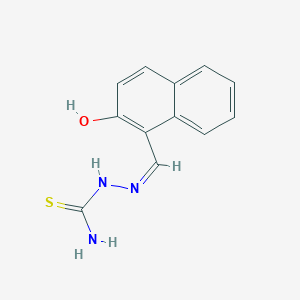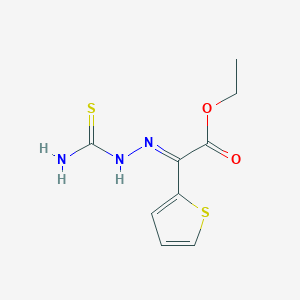
1-(3-Nitrophenyl)ethanone thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Nitrophenyl)ethanone thiosemicarbazone is a chemical compound with the molecular formula C9H10N4O2S and a molecular weight of 238.27 . It is used in early discovery research due to its unique properties .
Molecular Structure Analysis
The molecular structure of 1-(3-Nitrophenyl)ethanone thiosemicarbazone is represented by the linear formula C9H10N4O2S . More detailed structural information, such as 2D or 3D structures, is not available in the retrieved resources.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3-Nitrophenyl)ethanone thiosemicarbazone include a molecular weight of 238.27 . Detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Orientations Futures
Thiosemicarbazones, such as 1-(3-Nitrophenyl)ethanone thiosemicarbazone, are attracting significant interest as anticancer agents . The antiproliferative activity of thiosemicarbazones has been initially ascribed to their metal sequestration capacity and to the inactivation of ribonucleotide reductase (RNR), an enzyme whose activity correlates with cell proliferation . Future research may focus on further elucidating the mechanisms of action of thiosemicarbazones and their potential applications in treating various diseases.
- "Mechanistic insights on the mode of action of an antiproliferative thiosemicarbazone-nickel complex revealed by an integrated chemogenomic profiling study" .
- "Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study" .
- "Thiosemicarbazides: Synthesis and reactions" .
Propriétés
IUPAC Name |
[(Z)-1-(3-nitrophenyl)ethylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-6(11-12-9(10)16)7-3-2-4-8(5-7)13(14)15/h2-5H,1H3,(H3,10,12,16)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJPLHYZNDOBTD-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=S)N)/C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrophenyl)ethanone thiosemicarbazone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-N-methylcarbamohydrazonothioic acid](/img/structure/B7758366.png)
![1-[(Z)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B7758382.png)
![N'-[(Z)-(3-methoxy-4-propoxyphenyl)methylidene]-N-methylcarbamohydrazonothioic acid](/img/structure/B7758384.png)


![1-[(Z)-(2,6-dichlorophenyl)methylideneamino]-3-methylthiourea](/img/structure/B7758413.png)
![1-methyl-3-[(Z)-1-(3-nitrophenyl)ethylideneamino]thiourea](/img/structure/B7758425.png)
![1-[(1H-indol-3-yl)methylene]thiosemicarbazide](/img/structure/B7758428.png)


![N'-[(1Z)-2-phenylpropylidene]carbamohydrazonothioic acid](/img/structure/B7758444.png)


